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Compound of Interest

Compound Name: trans-2-Heptene

Cat. No.: B081623

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-
Heptene (CAS RN: 14686-13-6), a seven-carbon, straight-chain alkene with a double bond in
the second position and a trans or (E) configuration. This document is intended for researchers,
scientists, and professionals in drug development and related fields who utilize spectroscopic
techniques for molecular characterization. Herein, we delve into the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data of trans-2-Heptene,
offering not just the data itself, but also the underlying principles and experimental
considerations that enable accurate interpretation.

Introduction to trans-2-Heptene and its
Spectroscopic Characterization

trans-2-Heptene, with the molecular formula C7H14 and a molecular weight of 98.19 g/mol , is
a flammable, colorless liquid.[1][2][3] Its structure is characterized by a carbon-carbon double
bond between the second and third carbon atoms, with the alkyl chains on opposite sides of
the double bond. The unambiguous identification and characterization of such organic
molecules are paramount in chemical synthesis, quality control, and various research
applications. Spectroscopic methods provide a powerful, non-destructive means to elucidate
the molecular structure and purity of a compound. This guide will explore the key spectroscopic
signatures of trans-2-Heptene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the
carbon-hydrogen framework of organic molecules. By probing the magnetic properties of
atomic nuclei, NMR provides detailed information about the chemical environment, connectivity,
and stereochemistry of atoms within a molecule.

'H NMR Spectroscopy of trans-2-Heptene

The proton NMR (*H NMR) spectrum of trans-2-Heptene provides a wealth of information
about the number of different types of protons and their neighboring environments.

Experimental Protocol:

A typical *H NMR spectrum of trans-2-Heptene is acquired by dissolving the sample in a
deuterated solvent, such as chloroform-d (CDCIs), to a concentration of approximately 5-10
mg/mL. The spectrum is then recorded on a spectrometer operating at a frequency of 90 MHz
or higher.[4][5] The use of a deuterated solvent is crucial to avoid overwhelming the analyte
signals with solvent protons. Tetramethylsilane (TMS) is commonly used as an internal
standard for chemical shift referencing (& = 0.00 ppm).

Data Interpretation and Causality:

The *H NMR spectrum of trans-2-Heptene exhibits distinct signals corresponding to the
different proton environments in the molecule. The key to interpretation lies in understanding
how the electronic environment surrounding a proton influences its resonance frequency
(chemical shift) and how neighboring protons cause signal splitting (spin-spin coupling).
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: . Coupling
) Chemical Shift oo .
Assignment Multiplicity Integration Constant (J,
(3, ppm)
Hz)
H2, H3 (Olefinic)  5.16 - 5.66 Multiplet 2H
H4 (Allylic) ~1.96 Multiplet 2H
H1 (Allylic
~1.63 Doublet 3H
Methyl)
H5, H6 .
) ) 1.06 - 1.53 Multiplet 4H
(Aliphatic)
H7 (Terminal )
~0.89 Triplet 3H
Methyl)

Table 1: *H NMR Spectroscopic Data for trans-2-Heptene.[4]

The olefinic protons (H2 and H3) resonate at the most downfield region (5.16 - 5.66 ppm) due
to the deshielding effect of the 1t-electron cloud of the double bond. The complexity of this
multiplet arises from coupling to each other (vicinal coupling) and to the neighboring allylic
protons (H1 and H4). The large coupling constant between the olefinic protons is characteristic
of a trans configuration. The allylic protons on C4 (~1.96 ppm) and the allylic methyl protons on
C1 (~1.63 ppm) are also deshielded compared to typical aliphatic protons due to their proximity
to the double bond. The remaining aliphatic protons (H5 and H6) appear as a complex multiplet
in the upfield region (1.06 - 1.53 ppm). The terminal methyl protons (H7) at approximately 0.89
ppm appear as a triplet due to coupling with the adjacent methylene group (H6).

trans-2-Heptene Structure and Proton Assignments

C(H1)s —» C(H2) — > C(H3) —» C(H4)> —» C(H52 —» C(H6)2 —» C(H7)s

Click to download full resolution via product page
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Caption: Molecular structure of trans-2-Heptene with proton numbering.

3C NMR Spectroscopy of trans-2-Heptene

The carbon-13 NMR (*3C NMR) spectrum provides information on the different carbon
environments within the molecule.

Experimental Protocol:

The 13C NMR spectrum is typically acquired on the same instrument as the 'H NMR, using the
same sample solution. Broadband proton decoupling is commonly employed to simplify the
spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

The chemical shift of each carbon atom is influenced by its hybridization and the
electronegativity of attached atoms.

Assignment Chemical Shift (8, ppm)
C3 131.73

Cc2 124.60

C4 32.40

C5 31.94

C6 22.32

C1 17.91

Cc7 13.98

Table 2: 13C NMR Spectroscopic Data for trans-2-Heptene.[4][6]

The olefinic carbons (C2 and C3) are the most deshielded, appearing at 124.60 and 131.73
ppm, respectively.[4] The downfield shift is a direct consequence of their sp? hybridization. The
aliphatic carbons of the butyl chain (C4, C5, C6) and the terminal methyl carbon (C7) appear in
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the upfield region, with their chemical shifts influenced by their distance from the double bond
and the degree of substitution. The allylic methyl carbon (C1) is found at 17.91 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present
in a molecule. It is based on the principle that molecules absorb infrared radiation at specific
frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol:

An IR spectrum of trans-2-Heptene can be obtained using a Fourier Transform Infrared (FTIR)
spectrometer. For a liquid sample, a common technique is to place a drop of the neat liquid
between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] The spectrum is then
recorded as percent transmittance versus wavenumber (cm~1).

Data Interpretation and Causality:

The IR spectrum of trans-2-Heptene displays characteristic absorption bands that confirm the
presence of its key structural features.

Wavenumber (cm~?) Vibrational Mode Functional Group
~3020 C-H stretch Alkene (sp? C-H)
2850-2960 C-H stretch Alkane (sp3 C-H)
~1670 C=C stretch Alkene

~965 C-H bend (out-of-plane) trans-Alkene
~1460 C-H bend Alkane (CH2)
~1375 C-H bend Alkane (CHs)

Table 3: Key IR Absorption Bands for trans-2-Heptene.

The presence of the C=C double bond is indicated by the stretching vibration at approximately
1670 cm~1. The absorption around 3020 cm~! is characteristic of the C-H stretching of the sp?2
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hybridized carbons of the alkene. The strong absorptions in the 2850-2960 cm~1 region are due
to the C-H stretching of the sp2 hybridized carbons of the alkyl chain. A crucial diagnostic peak
for the trans stereochemistry is the strong out-of-plane C-H bending vibration that occurs at
approximately 965 cm~1. The presence of this band is a reliable indicator of a trans-
disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge
ratio (m/z) of ionized molecules. It provides information about the molecular weight and the
fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol:

The mass spectrum of trans-2-Heptene is typically obtained using an electron ionization (EI)
source coupled to a mass analyzer. In EI-MS, the sample is vaporized and bombarded with a
high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form
a positively charged molecular ion (M*s). This molecular ion can then undergo fragmentation to
produce smaller, charged fragments.

Data Interpretation and Causality:

The mass spectrum of trans-2-Heptene provides the molecular weight and clues to its
structure through characteristic fragmentation pathways.

m/z Relative Intensity (%) Proposed Fragment
98 ~20 [C7H14]* (Molecular lon)
83 ~30 [M - CHs]*

69 ~50 [M - C2Hs]*

55 ~100 [CaH7]* (Base Peak)

41 ~80 [CsHs]*

Table 4: Major Fragments in the Mass Spectrum of trans-2-Heptene.[7][8][9]
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The molecular ion peak (M*e) is observed at an m/z of 98, which corresponds to the molecular
weight of trans-2-Heptene.[7][8] The fragmentation pattern is dominated by allylic cleavage, a
favorable process that leads to the formation of stable carbocations. The base peak at m/z 55

is likely due to the loss of a propyl radical, forming a stable allylic carbocation. The peak at m/z
41 corresponds to the further fragmentation of this ion.

-*CHs

P [CeH11]* | m/z = 83

[CrHia]*e | m/z =98 |——C2H5 ol resme) | myz = 69

- *Cs3H~ >
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Click to download full resolution via product page

Caption: Proposed fragmentation pathway of trans-2-Heptene in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating
characterization of trans-2-Heptene. The *H and 3C NMR spectra confirm the carbon-
hydrogen framework and the trans stereochemistry of the double bond. The IR spectrum
corroborates the presence of the key functional groups, particularly the characteristic out-of-
plane C-H bend for a trans-alkene. Finally, the mass spectrum provides the molecular weight
and a fragmentation pattern consistent with the proposed structure. Together, these
spectroscopic techniques offer a powerful and synergistic approach to the unambiguous
identification and structural elucidation of organic molecules like trans-2-Heptene, which is
essential for researchers and professionals in the chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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